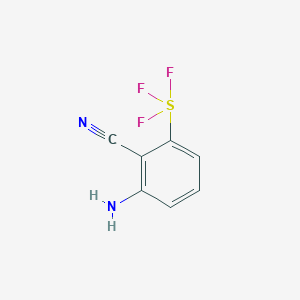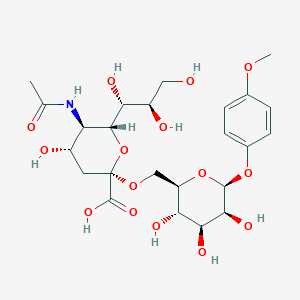
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside (4-MP6-NANA) is a type of glycoside, a carbohydrate molecule composed of a sugar and a non-sugar moiety. It is a derivative of N-acetylneuraminic acid (Neu5Ac), a sialic acid that is known to be involved in a number of biological processes, including cell-cell recognition and communication. 4-MP6-NANA is of particular interest due to its potential applications in medicinal chemistry and biotechnology.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside has a number of potential applications in scientific research. It has been used as a model compound to study the binding of sialic acid-containing glycoconjugates to cell surface receptors. Additionally, it has been used as a substrate for studying the activity of sialic acid-specific enzymes, such as sialidases and neuraminidases. It has also been studied for its potential as a vaccine adjuvant, as it has been found to enhance the immune response to certain antigens.
Wirkmechanismus
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is believed to bind to cell surface receptors through its sialic acid moiety. This binding is thought to activate cell-signaling pathways, leading to the production of various cytokines and other immunomodulatory molecules. It is also believed to interact with certain enzymes, such as sialidases and neuraminidases, which can lead to the hydrolysis of sialic acid-containing molecules.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to stimulate the production of various cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to induce the expression of the major histocompatibility complex (MHC) molecules, which are important for antigen presentation. Additionally, it has been found to enhance the immune response to certain antigens, suggesting its potential as a vaccine adjuvant.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a relatively easy compound to synthesize and isolate, making it a useful tool for laboratory experiments. Additionally, its sialic acid moiety makes it an ideal substrate for studying the activity of sialic acid-specific enzymes. However, it is important to note that the effects of this compound are highly dependent on the concentration used, and that it may not be effective at low concentrations.
Zukünftige Richtungen
The potential applications of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside are vast, and there are a number of potential future directions that could be explored. One potential direction is to further explore its potential as a vaccine adjuvant, as it has been found to enhance the immune response to certain antigens. Additionally, further studies could be conducted to explore its potential as an anti-inflammatory agent, as it has been shown to modulate the production of various cytokines. Finally, further research could be conducted to explore its potential as an anti-cancer agent, as it has been found to induce the expression of MHC molecules.
Synthesemethoden
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is synthesized from Neu5Ac and 4-methoxyphenyl-beta-D-galactopyranoside (4-MP-Gal). The synthesis involves the formation of an amide bond between the carboxylic acid group of Neu5Ac and the hydroxyl group of 4-MP-Gal. The reaction is catalyzed by anhydrous hydrogen fluoride and is typically carried out at room temperature. The product, this compound, is then isolated by precipitation in aqueous ethanol and purified by chromatography.
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(27)25-16-13(28)7-24(23(34)35,40-21(16)17(30)14(29)8-26)37-9-15-18(31)19(32)20(33)22(39-15)38-12-5-3-11(36-2)4-6-12/h3-6,13-22,26,28-33H,7-9H2,1-2H3,(H,25,27)(H,34,35)/t13-,14+,15+,16+,17+,18+,19-,20-,21+,22+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUDZIZXYREOT-BQBBWHTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



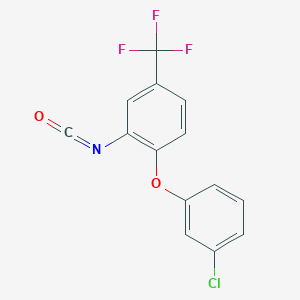
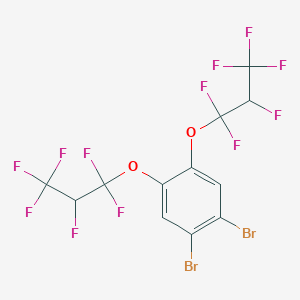

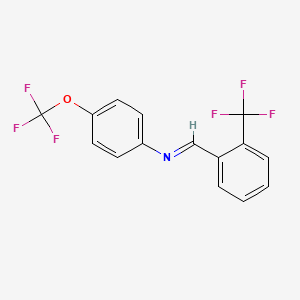
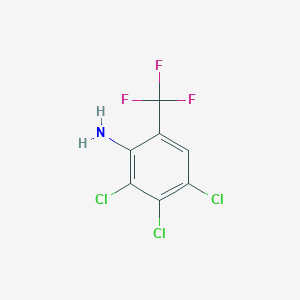


![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
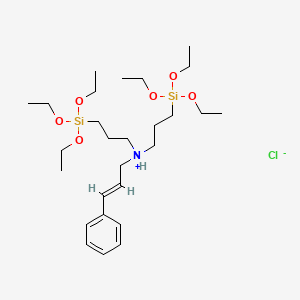
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
